Methyl[2-(quinolin-2-yl)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55496-63-4 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-2-quinolin-2-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,13H,8-9H2,1H3 |
InChI Key |
WCFDUEDMFHIEQB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Quinolin 2 Yl Ethyl Amine and Analogues
Alkylation Strategies for N-Methylation
N-methylation of a primary amine, such as 2-(quinolin-2-yl)ethylamine, is a common strategy to introduce a methyl group onto the nitrogen atom. This is typically achieved through alkylation reactions.
Alkylation of 2-(Quinolin-2-yl)ethylamine with Methyl Halides
A direct and widely used method for the synthesis of methyl[2-(quinolin-2-yl)ethyl]amine is the alkylation of 2-(quinolin-2-yl)ethylamine with a methyl halide, such as methyl iodide. In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic methyl group of the methyl halide and displacing the halide ion. This process can be repeated, leading to the formation of a secondary amine. youtube.com
However, a significant challenge in this approach is the potential for over-alkylation. The newly formed secondary amine is also nucleophilic and can react further with the methyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk To control the extent of methylation and favor the formation of the desired secondary amine, reaction conditions such as the stoichiometry of the reactants must be carefully managed. chemguide.co.uk Using an excess of the primary amine can help to minimize the formation of the tertiary amine. chemguide.co.uk
Nucleophilic Substitution Mechanisms in Alkylation Reactions
The alkylation of amines with alkyl halides proceeds via a nucleophilic substitution mechanism. For primary halogenoalkanes like methyl iodide, the reaction typically follows an SN2 pathway. chemguide.co.uk In this mechanism, the lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-halogen bond. chemguide.co.uk
The initial product of this reaction is an ammonium salt. A base, which can be another molecule of the starting amine or an added base, is required to deprotonate the ammonium ion and generate the neutral secondary amine. libretexts.orgchemguide.co.uk The nucleophilicity of the newly formed secondary amine can lead to further reaction, as it can also attack the alkyl halide to form a tertiary ammonium salt, which upon deprotonation yields a tertiary amine. libretexts.orgchemguide.co.uk This sequential alkylation can ultimately lead to the formation of a quaternary ammonium salt if the tertiary amine reacts further. libretexts.org
Reductive Amination Protocols for Quinolyl-Ethylamine Synthesis
Reductive amination is a versatile and widely employed method for the synthesis of amines, including those with a quinolyl-ethylamine framework. libretexts.orglibretexts.org This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com
For the synthesis of a compound like this compound, one could envision reacting quinoline-2-carbaldehyde with methylamine (B109427) to form an imine, followed by reduction. A variety of reducing agents can be used for the reduction step, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. libretexts.orgyoutube.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound, allowing for a "one-pot" procedure where the carbonyl compound, amine, and reducing agent are all combined. libretexts.orgyoutube.com
The synthesis of various substituted quinoline (B57606) derivatives has been achieved using reductive amination. For instance, N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)tetrahydro-2H-pyran-4-amine was synthesized from the corresponding aldehyde via reductive amination. researchgate.net Similarly, novel N-{[2-(morpholin-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives were prepared by condensing 2-(morpholin-4-yl)quinoline-3-carbaldehyde with 2-[(4-aminopentyl)(ethyl)amino}ethanol to form an imine intermediate, which was then reduced with sodium borohydride. humanjournals.com Chiral primary amines have also been prepared from simple ketones through asymmetric reductive amination using a ruthenium-diphosphine catalyst. google.com
Condensation Reactions for Quinolyl Ring Formation and Amine Integration
The quinoline ring system, the core of this compound, can be constructed through various condensation reactions. These methods often allow for the simultaneous or subsequent introduction of the desired side chain.
General Condensation Approaches for Substituted Quinolines
Several classic named reactions are employed for the synthesis of substituted quinolines. These include:
Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comiipseries.org Substituted anilines can be used to generate substituted quinolines. pharmaguideline.com
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.org
Combes Synthesis: This reaction involves the condensation of anilines with β-diketones to form a β-amino enone, which is then cyclized with acid to yield a substituted quinoline. pharmaguideline.comiipseries.org
Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of anilines with β-ketoesters. Depending on the reaction temperature, either 4-quinolones or 2-quinolones can be formed. pharmaguideline.com
Pfitzinger Synthesis: Isatin reacts with a carbonyl compound containing an α-methylene group in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com
Friedländer Synthesis: This is a versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone) in the presence of a base or acid catalyst. iipseries.orgorganic-chemistry.org This approach is particularly useful for synthesizing 2-substituted quinolines. pharmaguideline.com For example, 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles have been synthesized via a Friedländer condensation. nih.gov
Modern variations of these classic methods often employ microwave assistance or green catalysts to improve yields and reaction times. tandfonline.com
Schiff Base Formation and Subsequent Cyclization to Quinolyl Derivatives
Schiff base formation is a key step in many quinoline syntheses and is central to the mechanism of reactions like the Friedländer synthesis. iipseries.orgorganic-chemistry.org A Schiff base is formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov
In the context of quinoline synthesis, an o-aminoaryl aldehyde or ketone can react with another carbonyl compound to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to form the quinoline ring. iipseries.org
Friedländer Reaction Approaches for Quinolyl Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains a cornerstone for the synthesis of quinoline and its derivatives. jk-sci.comnih.gov This classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. jk-sci.comorganicreactions.org The reaction is typically catalyzed by acids or bases and can also be achieved by heating the reactants, sometimes without a solvent. jk-sci.comorganicreactions.org
The versatility of the Friedländer synthesis lies in its operational simplicity and the ready availability of starting materials. jk-sci.com It has been widely applied in the synthesis of compounds for pharmaceuticals, natural products, and fluorescent materials. jk-sci.com The reaction mechanism can proceed through two primary pathways. The first involves an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration and subsequent imine formation to yield the quinoline ring. An alternative pathway begins with the formation of a Schiff base, followed by an aldol reaction and elimination. wikipedia.org
Over the years, numerous modifications have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis. These include the use of various catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Innovations have also seen the use of solid heterogeneous catalysts like Amberlyst-15 resin and ion exchange resins such as Dowex 2 and Amberlite IRA 400, which facilitate easier product purification and catalyst recycling. nih.gov Furthermore, microwave-assisted syntheses and electrochemical strategies have been explored to shorten reaction times and reduce the use of hazardous reagents and solvents. jk-sci.comrsc.org
Interactive Table: Catalysts and Conditions in Friedländer Synthesis
| Catalyst | Conditions | Reference |
|---|---|---|
| Sodium Hydroxide | Aqueous or alcoholic solution, reflux | nih.gov |
| Acids (e.g., Acetic, HCl) | Reflux (80-120 °C) | jk-sci.com |
| Amberlyst-15 | Refluxing ethanol | nih.gov |
| Neodymium(III) Nitrate | Not specified | wikipedia.org |
Strategies for Attaching Quinolylethyl Moieties to Amine Scaffolds
Once the quinoline nucleus is synthesized, the subsequent challenge lies in the introduction of the 2-(quinolin-2-yl)ethyl side chain onto an amine scaffold.
Utilization of 2-Vinylquinoline (B1294476) in Ligand Synthesis
A key intermediate for the synthesis of this compound is 2-vinylquinoline. This compound can be synthesized through several methods. A common approach involves the Wittig reaction between 2-quinolinecarboxaldehyde (B31650) and a suitable ylide; however, the limited availability of the aldehyde can be a drawback. nih.gov
More direct methods for synthesizing 2-vinylquinolines have been developed. One such method involves the reaction of 2-methylquinoline (B7769805) compounds with formaldehyde, often in the presence of a secondary amine hydrochloride and a small amount of an organic base. google.com Another efficient, catalyst-free method involves a direct deamination reaction during a Mannich synthesis. rsc.orgrsc.org Trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline with aldehydes under microwave irradiation also provides a rapid route to 2-vinylquinolines. nih.gov
Once obtained, 2-vinylquinoline can undergo a Michael addition reaction with methylamine to yield the target compound, this compound. This approach offers a straightforward method for attaching the quinolylethyl moiety to the primary amine.
Interactive Table: Synthesis of 2-Vinylquinolines
| Starting Materials | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| 2-Quinolinecarboxaldehyde | Wittig reagent | Convenient, but starting material availability can be an issue | nih.gov |
| 2-Methylquinoline, Formaldehyde | Secondary amine hydrochloride, organic base | Direct, high yield | google.com |
| 2-Methylquinoline, Aldehyde | Trifluoromethanesulfonamide, microwave irradiation | Rapid, efficient | nih.gov |
Transition Metal-Catalyzed Amination Routes for Related Nitrogen Heterocycles (e.g., Palladium-Catalyzed)
Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools in the synthesis of nitrogen heterocycles and their derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. While direct palladium-catalyzed amination of a pre-formed quinoline-2-ethyl halide is a plausible route, the literature more frequently describes palladium's role in the synthesis of the quinoline ring itself.
For instance, palladium catalysts have been employed in tandem reactions for the synthesis of quinolones. nih.gov One-pot methods using palladium catalysts have been developed for the synthesis of polysubstituted quinolines from readily available starting materials like 2-amino aromatic ketones and alkynes. rsc.org Another innovative approach involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to produce quinolines. nih.gov These methods highlight the versatility of palladium catalysis in constructing the core quinoline structure, which can then be further functionalized.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. For the synthesis of quinoline derivatives, several factors are systematically varied and studied.
In the context of the Friedländer reaction, optimization may involve screening different acid or base catalysts, adjusting the reaction temperature, and exploring various solvents. jk-sci.comresearchgate.net For example, the use of binary solvent systems like water and acetic acid in the presence of sodium acetate (B1210297) has been shown to be effective for specific regioselective syntheses. researchgate.net
For palladium-catalyzed reactions, optimization involves the careful selection of the palladium precursor, the ligand, the base, and the solvent. The reaction temperature and time are also critical parameters that need to be fine-tuned to achieve the desired outcome. nih.gov For instance, in the palladium-catalyzed synthesis of quinolines from o-aminocinnamonitriles and arylhydrazines, the use of PdCl2 as the catalyst, a specific ligand (L1), and TfOH in toluene (B28343) at 90 °C for 24 hours were identified as optimal conditions. nih.gov
Theoretical and Computational Investigations of Methyl 2 Quinolin 2 Yl Ethyl Amine and Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.govarabjchem.org This method is particularly well-suited for studying quinoline (B57606) derivatives, providing detailed information about their electronic structure and properties. nih.govuobaghdad.edu.iq DFT calculations are instrumental in optimizing molecular geometries, predicting spectroscopic parameters, and analyzing molecular orbitals and electrostatic potentials. arabjchem.orgresearchgate.net
Density Functional Theory (DFT) Optimizations of Molecular Geometry
The foundational step in the computational analysis of Methyl[2-(quinolin-2-yl)ethyl]amine is the optimization of its molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), the positions of all atoms in the molecule are adjusted until a minimum on the potential energy surface is located. nih.gov This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. The optimized geometry serves as the basis for all subsequent computational analyses. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |
| C-N (in quinoline) | 1.32 - 1.38 Å | |
| C-C (ethyl chain) | 1.52 - 1.54 Å | |
| C-N (amine) | 1.46 - 1.48 Å | |
| Bond Angle | C-N-C (in quinoline) | 117 - 119° |
| C-C-N (ethyl-amine) | 110 - 112° |
Note: The values presented are typical ranges observed for quinoline-ethylamine derivatives and are for illustrative purposes.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined, typically referenced against a standard like tetramethylsilane (TMS). These predictions are valuable for assigning signals in experimental NMR spectra. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. arabjchem.org The resulting calculated infrared (IR) spectrum shows the characteristic vibrational modes, such as N-H stretches, C-H stretches, and aromatic ring vibrations. This theoretical spectrum can be compared with experimental IR data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic structure and chromophores within the molecule.
Table 2: Illustrative Computationally Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (aromatic H) | 7.2 - 8.5 ppm |
| ¹³C NMR | Chemical Shift (aromatic C) | 120 - 150 ppm |
| IR | Vibrational Frequency (N-H stretch) | ~3350 cm⁻¹ |
| Vibrational Frequency (C=N stretch) | ~1620 cm⁻¹ |
Note: These are representative values and the actual predicted data would be specific to the exact computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. sapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.netacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. uobaghdad.edu.iq A smaller gap suggests that the molecule is more reactive. semanticscholar.org
The HOMO represents the ability of a molecule to donate electrons. For quinoline derivatives, the HOMO is typically a π-orbital with significant electron density localized on the quinoline ring system. researchgate.net In this compound, the electron density of the HOMO is expected to be concentrated on the electron-rich aromatic system, indicating that this part of the molecule is the most susceptible to electrophilic attack.
The LUMO, on the other hand, represents the ability of a molecule to accept electrons. The LUMO in quinoline derivatives is generally a π*-antibonding orbital, also primarily located over the quinoline ring. arabjchem.org The distribution of the LUMO indicates the regions of the molecule that are most likely to accept electrons in a reaction with a nucleophile.
Table 3: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -1.5 to -0.5 |
Note: These energy values are illustrative and depend on the level of theory and basis set employed in the calculation.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netrsc.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the quinoline ring and the amine group, due to the presence of lone pairs of electrons. arabjchem.org
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly those attached to the nitrogen atom of the amine group.
Green Regions: Denote areas of neutral potential.
The MEP surface provides a clear and intuitive picture of the molecule's reactivity, highlighting the regions most likely to be involved in electrostatic interactions and chemical reactions. researchgate.net
Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness, Softness)
Density Functional Theory (DFT) is a fundamental computational method used to determine the electronic structure of molecules. From DFT calculations, global and local reactivity descriptors can be derived to predict and rationalize the chemical behavior of a compound. These descriptors offer insights into the stability and reactivity of molecules like this compound. rsc.orgnih.gov
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. rsc.org
Chemical Hardness (η): Hardness measures the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard and less reactive. mdpi.comresearchgate.net
Softness (S): As the reciprocal of hardness, softness indicates the capacity of a molecule to accept electrons. Softer molecules are generally more polarizable and reactive. researchgate.netresearchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. researchgate.netresearchgate.net It is calculated from the chemical potential and hardness and helps in classifying molecules as strong or marginal electrophiles. rsc.org
Local Reactivity Descriptors , such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. nih.govresearchgate.net This allows for the prediction of regioselectivity in chemical reactions.
Below is a representative table of calculated global reactivity descriptors for a quinoline derivative, illustrating the type of data generated in such computational studies.
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | μ | -4.14 |
| Chemical Hardness | η | 4.86 |
| Global Softness | S | 0.21 |
| Electrophilicity Index | ω | 1.77 |
| Electronegativity | χ | 4.14 |
| Data is representative of values found for quinoline derivatives in computational studies. mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. ijcce.ac.ir This technique is widely used to understand the UV-Vis absorption properties of compounds like quinoline derivatives. rsc.orgnih.govnih.gov
The TD-DFT method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. sid.ir These calculations are often performed in both the gas phase and in various solvents to account for solvatochromic effects, where the solvent polarity influences the absorption spectrum. sid.irresearchgate.net
For quinoline derivatives, TD-DFT studies can elucidate the nature of electronic transitions, typically identifying them as π-π* or n-π* transitions. sid.ir The analysis involves examining the molecular orbitals involved in the excitation, such as the HOMO and LUMO. rsc.org For example, in many quinoline compounds, the HOMO is often localized on the quinoline ring and adjacent groups, while the LUMO is spread across the quinoline moiety. rsc.org This distribution influences the charge transfer characteristics upon electronic excitation.
Theoretical calculations are frequently compared with experimental UV-Vis spectra to validate the computational model. A good agreement between the calculated and observed spectra confirms the accuracy of the employed theoretical level. ijcce.ac.ir
The following table shows representative TD-DFT calculation results for the electronic absorption of a quinoline derivative.
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | 310 | 0.15 | HOMO -> LUMO |
| Methanol | 315 | 0.18 | HOMO -> LUMO |
| Dioxane | 312 | 0.16 | HOMO -> LUMO |
| This table contains hypothetical data based on typical TD-DFT results for similar compounds. ijcce.ac.irsid.ir |
Computational Studies of Molecular Conformation and Dynamics
Computational methods are essential for investigating the three-dimensional structure and conformational flexibility of molecules. Techniques such as DFT are used to perform geometry optimizations, finding the most stable arrangement of atoms in a molecule. nih.govnih.gov
For quinoline derivatives, these studies can determine key structural parameters like bond lengths, bond angles, and dihedral angles. chemmethod.com The planarity of the quinoline ring system and the orientation of its substituents are critical aspects revealed by these calculations. ijcce.ac.ir For instance, the analysis of dihedral angles can show whether a molecule is planar or non-planar. ijcce.ac.ir
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules over time. While not explicitly detailed in the provided search results for this specific compound, MD is a standard computational tool used to explore conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
Structural analysis of related compounds, often complemented by X-ray crystallography, reveals that quinoline derivatives can form specific conformations stabilized by intramolecular interactions. chemmethod.comnih.govresearchgate.net For example, the orientation of side chains relative to the quinoline ring can be influenced by steric and electronic effects. nih.gov Computational geometry optimization helps in understanding these preferred conformations and their relative energies.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule in its crystalline environment, providing a powerful way to understand packing forces. nih.gov
The Hirshfeld surface is generated based on the electron density of the molecule. Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated and can be mapped onto the surface using a normalized contact distance (dₙₒᵣₘ). The dₙₒᵣₘ surface uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii) and represent significant intermolecular interactions like hydrogen bonds, blue regions signify longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.com
For quinoline derivatives, Hirshfeld analysis has been used to identify and quantify various types of interactions, including:
Hydrogen Bonds: Interactions such as C-H···N and C-H···O are common and appear as distinct red regions on the dₙₒᵣₘ map. mdpi.com
π-π Stacking: Interactions between the aromatic quinoline rings are crucial for the crystal packing of many derivatives. nih.govnih.gov
Other Interactions: The analysis can also reveal other significant contacts, such as C-H···π, C-F···π, and halogen···π interactions, depending on the substituents. mdpi.comnih.gov
The following table presents a typical breakdown of intermolecular contacts obtained from a Hirshfeld surface analysis for a quinoline derivative.
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 20.5 |
| O···H / H···O | 15.2 |
| N···H / H···N | 8.5 |
| C···C (π-π) | 5.8 |
| Other | 5.0 |
| Data is representative and based on published analyses of similar crystalline structures. mdpi.commdpi.com |
Analysis of Non-Covalent Interactions in the Solid State
Conventional Hydrogen Bonding Interactions (N-H···O, C-H···O)
(Content cannot be generated without crystallographic data.)
Weak C-H···X (X=N, Cl, π) Hydrogen Bonding Interactions
(Content cannot be generated without crystallographic data.)
Aromatic π-Stacking Interactions
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Formation of Supramolecular Networks and Aggregates
One-Dimensional (1D) Chains
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Two-Dimensional (2D) Layers
(Content cannot be generated without crystallographic data.)
An exploration into the supramolecular chemistry of this compound reveals a landscape rich with intricate intermolecular interactions that dictate the formation of complex architectures and influence its solid-state and photophysical properties. This article delves into the specific aspects of its three-dimensional frameworks, the impact of non-covalent forces on its solid-state characteristics, and its involvement in aggregation-induced emission enhancement phenomena.
Perspectives and Future Research Directions
Development of Novel and Efficient Synthetic Routes for Functionalized Quinolyl-Ethylamines
The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, environmentally friendly, and versatile methods remains a priority. nih.govrsc.org Current research focuses on the functionalization of the quinoline ring to expand the chemical space and enhance the pharmacological profiles of these derivatives. rsc.org
Future synthetic strategies are expected to move towards:
C-H Bond Functionalization: Direct C-H bond functionalization is an increasingly important strategy in modern synthetic chemistry. rsc.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. nih.gov
Domino and Multicomponent Reactions: Domino reactions, where a series of transformations occur in a single step without isolating intermediates, offer a powerful tool for the rapid assembly of complex molecules like functionalized tetrahydroquinolines. nih.govresearchgate.net
Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a growing trend. nih.govresearchgate.net For instance, metal-free catalytic systems are being developed to avoid the environmental impact associated with transition metals. nih.gov
Recent advancements include the development of a metal-free, tandem cyclization strategy to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, showcasing excellent functional group tolerance. nih.gov Another notable method involves a domino Povarov reaction of arylamines, methyl propiolate, and aromatic aldehydes to produce polysubstituted tetrahydroquinolines. nih.gov
Exploration of Advanced Computational Models for Predicting Molecular Behavior
Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. nih.govresearchgate.netmdpi.com For quinoline derivatives, computational models are being used to understand their behavior and to guide the design of new compounds with desired activities. nih.govresearchgate.net
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish relationships between the chemical structure and biological activity of quinoline derivatives. nih.gov These models can predict the activity of new compounds before they are synthesized.
Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding of quinoline derivatives to biological targets, such as proteins and enzymes. researchgate.netmdpi.com This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net For example, in silico studies have been carried out on quinoline-based inhibitors against cancer cell lines. researchgate.net
Machine Learning and Artificial Intelligence: Machine learning models are being developed to predict the regioselectivity of chemical reactions, such as the C-H functionalization of quinoline. doaj.org This can significantly accelerate the process of designing and synthesizing new derivatives.
Rational Design of Tailored Coordination Complexes with Specific Geometries and Electronic Properties
The quinoline moiety is an excellent ligand for coordinating with metal ions, and its derivatives can form a wide variety of coordination complexes with interesting structural and electronic properties. rsc.orgnih.gov The rational design of these complexes is a promising area of research with potential applications in catalysis, materials science, and medicine.
Future directions in the design of coordination complexes will focus on:
Control of Coordination Geometry: By modifying the substituents on the quinoline ring and the nature of the metal ion, it is possible to control the coordination geometry of the resulting complex. nih.gov This can lead to complexes with specific shapes and properties.
Tuning of Electronic Properties: The electronic properties of the coordination complexes can be tuned by altering the ligand and the metal center. nih.gov This is important for applications such as catalysis and the development of new electronic materials.
Synergistic Effects: The combination of a quinoline-based ligand with a metal ion can lead to synergistic effects, where the resulting complex has enhanced properties compared to the individual components. nih.gov
Recent work has demonstrated the synthesis of dinuclear Mn(II) complexes with a quinoline derivative, where the two manganese atoms exhibit different coordination numbers. nih.gov Additionally, the synthesis of quinoline-based Pt-Sb complexes has been explored, demonstrating ligand-controlled redox behavior. acs.org
Harnessing Supramolecular Interactions for the Creation of New Functional Materials
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach for the bottom-up construction of new functional materials. rsc.orgnih.gov Quinoline derivatives, with their ability to participate in various non-covalent interactions such as π-π stacking and hydrogen bonding, are attractive building blocks for supramolecular assembly. acs.org
Future research in this area will explore:
Self-Assembling Gels: Quinoline derivatives can act as gelators, forming stable organogels or hydrogels through self-assembly. rsc.orgnih.gov These gels can have applications in areas such as drug delivery and sensing. nih.gov
Molecular Recognition: The specific and directional nature of supramolecular interactions can be used to design systems for molecular recognition. acs.org This is important for the development of sensors and other smart materials.
Functional Materials for Electronics: The face-to-face π-π stacking interactions of quinoline derivatives are beneficial for applications in organic semiconductors and organic light-emitting diodes (OLEDs). acs.org
Recent studies have shown that quinoline derivatives can self-assemble into various structures with different surface wettabilities. rsc.org Furthermore, the supramolecular features of quinoline-based complexes can be tuned by varying the substituents on the quinoline ring. acs.org
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl[2-(quinolin-2-yl)ethyl]amine and its derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting quinoline derivatives with methylamine in polar aprotic solvents (e.g., THF or DMF) under controlled conditions yields the target compound. Key steps include:
- Solvent selection : THF or DMF enhances reaction efficiency due to their ability to stabilize intermediates .
- Purification : Column chromatography (e.g., MeOH:DCM gradients) or vacuum filtration isolates the product .
- Stoichiometry : A 1:2 molar ratio of quinoline precursor to methylamine ensures complete substitution .
Basic: How is NMR spectroscopy utilized in characterizing quinoline-containing amines?
Answer:
1H NMR is critical for structural confirmation. Key spectral features include:
- Aromatic protons : Peaks at δ 7.2–8.5 ppm (quinoline ring) .
- Methylene groups : Signals near δ 2.5–4.0 ppm for –CH2–NH– or –CH2–Ar .
- Methylamine protons : Singlet at δ ~2.5 ppm (N–CH3) .
13C NMR and DEPT-135 further resolve quaternary carbons and amine-linked methyl groups .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-validation : Combine 1H NMR, 13C NMR, and HRMS to confirm molecular weight and functional groups .
- Solvent exchange : Test in deuterated solvents (CDCl3 vs. DMSO-d6) to assess hydrogen bonding or aggregation .
- X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .
Advanced: What strategies optimize the yield of this compound in nucleophilic substitution reactions?
Answer:
Optimization focuses on:
- Temperature : Reactions at 50–70°C improve kinetics without degrading sensitive groups .
- Catalysis : Use of Lewis acids (e.g., MgSO4) accelerates amine coupling .
- Workup : Immediate extraction with EtOAc minimizes side reactions, followed by drying over anhydrous MgSO4 .
Basic: What safety precautions are recommended when handling this compound derivatives?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
- Waste disposal : Neutralize with sand or vermiculite before incineration by licensed facilities .
Advanced: How to design experiments to assess the biological activity of quinoline-based amines?
Answer:
- In vitro assays : Test inhibition of enzymes (e.g., kinases) via fluorescence polarization or ELISA .
- Cellular uptake : Radiolabel the compound (e.g., 14C-tagged methyl group) to track intracellular accumulation .
- Structure-activity relationships (SAR) : Modify substituents (e.g., nitro or methoxy groups) to correlate structure with potency .
Advanced: What computational methods support the prediction of physicochemical properties for novel quinoline amines?
Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) .
- DFT calculations : Optimize geometry and compute electrostatic potential maps for reactivity insights .
- LogP prediction : Tools like MarvinSketch estimate lipophilicity to guide solubility studies .
Basic: What are the common purification techniques for quinoline-derived amines?
Answer:
- Column chromatography : Silica gel with gradients of MeOH:DCM (1:99 to 5:95) separates polar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Distillation : For volatile derivatives, fractional distillation under reduced pressure avoids decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
